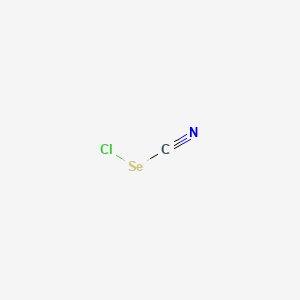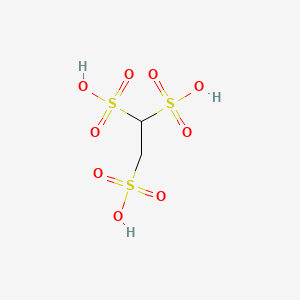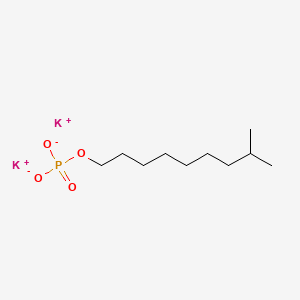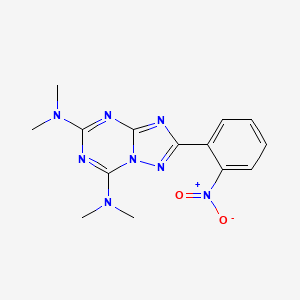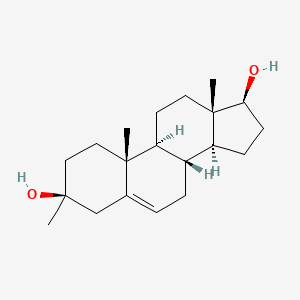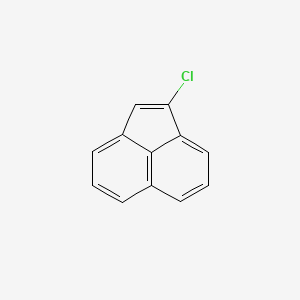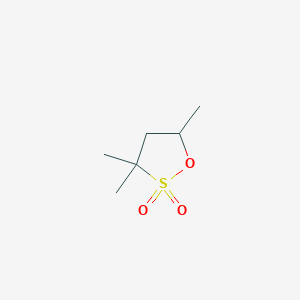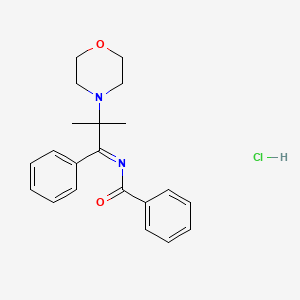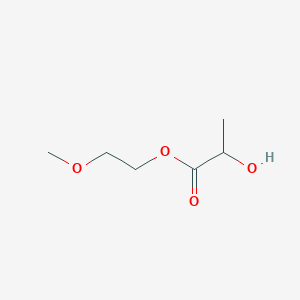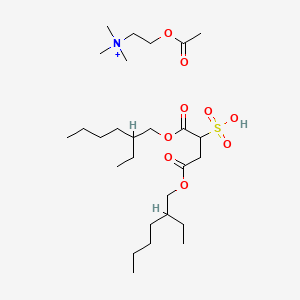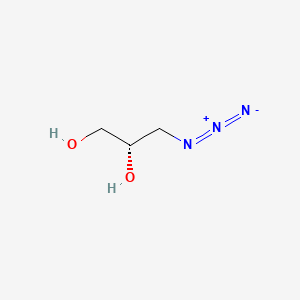
(S)-3-Azido-1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Azido-1,2-propanediol: is an organic compound that belongs to the class of azido alcohols It is characterized by the presence of an azido group (-N₃) attached to a glycerol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Azidation of Glycerol: One common method for preparing (S)-3-Azido-1,2-propanediol involves the azidation of glycerol. This process typically uses sodium azide (NaN₃) as the azidating agent. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective formation of the azido group at the desired position.
Epoxide Ring Opening: Another synthetic route involves the ring opening of glycidol (an epoxide) with sodium azide. This reaction proceeds under mild conditions and provides a straightforward pathway to this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale azidation processes using optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: (S)-3-Azido-1,2-propanediol can undergo nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group in this compound can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or other reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The hydroxyl groups in this compound can be oxidized to form carbonyl compounds using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), amines, thiols.
Reduction: Hydrogen gas (H₂) with a catalyst, lithium aluminum hydride (LiAlH₄).
Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄).
Major Products:
Substitution: Amino or thiol derivatives of the original compound.
Reduction: (S)-3-Amino-1,2-propanediol.
Oxidation: Corresponding carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: (S)-3-Azido-1,2-propanediol is used as an intermediate in the synthesis of various organic compounds. Its azido group can be transformed into other functional groups, making it a versatile building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. The azido group can be converted into an amine, which is a common functional group in many pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-3-Azido-1,2-propanediol depends on its chemical transformations. For instance, when used as a precursor in drug synthesis, the azido group can be converted into an amine, which can then interact with biological targets such as enzymes or receptors. The specific molecular targets and pathways involved depend on the final bioactive molecule derived from this compound.
Vergleich Mit ähnlichen Verbindungen
®-3-Azido-1,2-propanediol: The enantiomer of (S)-3-Azido-1,2-propanediol, differing only in the spatial arrangement of atoms.
3-Azido-1,2-propanediol: The racemic mixture containing both (S) and ® enantiomers.
3-Azido-1-propanol: A similar compound with one less hydroxyl group.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. The presence of both azido and hydroxyl groups provides versatility in chemical transformations, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
85820-84-4 |
|---|---|
Molekularformel |
C3H7N3O2 |
Molekulargewicht |
117.11 g/mol |
IUPAC-Name |
(2S)-3-azidopropane-1,2-diol |
InChI |
InChI=1S/C3H7N3O2/c4-6-5-1-3(8)2-7/h3,7-8H,1-2H2/t3-/m0/s1 |
InChI-Schlüssel |
HTTNJQAFJLVWCN-VKHMYHEASA-N |
Isomerische SMILES |
C([C@@H](CO)O)N=[N+]=[N-] |
Kanonische SMILES |
C(C(CO)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


